N-Cyclohexyl-4-ethynylpiperidine-1-carboxamide
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Overview
Description
N-Cyclohexyl-4-ethynylpiperidine-1-carboxamide is a compound belonging to the piperidine class of chemicals. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-4-ethynylpiperidine-1-carboxamide typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the cyclohexyl and ethynyl groups. One common method involves the use of cyclohexylamine and ethynyl bromide in the presence of a base such as sodium hydride to form the desired product . The reaction conditions usually require an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-4-ethynylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The piperidine ring can be reduced to form piperidine derivatives with different degrees of saturation.
Substitution: The cyclohexyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of the piperidine ring can produce various piperidine derivatives .
Scientific Research Applications
N-Cyclohexyl-4-ethynylpiperidine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-4-ethynylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The ethynyl group may also play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexyl-4-ethylpiperidine-1-carboxamide: Similar structure but with an ethyl group instead of an ethynyl group.
N-Cyclohexyl-4-hydroxyimino-piperidine-1-carboxamide: Contains a hydroxyimino group instead of an ethynyl group.
N-Cyclohexyl-4-piperidinecarboxamide: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
Uniqueness
N-Cyclohexyl-4-ethynylpiperidine-1-carboxamide is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N-cyclohexyl-4-ethynylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-2-12-8-10-16(11-9-12)14(17)15-13-6-4-3-5-7-13/h1,12-13H,3-11H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUKEMILMBGPPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCN(CC1)C(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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